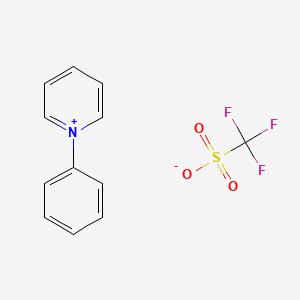
1-Phenylpyridin-1-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpyridin-1-ium trifluoromethanesulfonate is a chemical compound with the molecular formula C12H10F3NO3S and a molecular weight of 305.27 g/mol It is known for its unique structure, which includes a pyridinium ion substituted with a phenyl group and a trifluoromethanesulfonate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylpyridin-1-ium trifluoromethanesulfonate typically involves the reaction of pyridine with phenyl halides in the presence of a suitable base. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Phenylpyridin-1-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles depending on the type of substitution reaction. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyridine oxides, while substitution reactions can produce a wide range of phenylpyridine derivatives .
Scientific Research Applications
1-Phenylpyridin-1-ium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of 1-Phenylpyridin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Phenylpyridin-1-ium trifluoromethanesulfonate include other pyridinium salts and phenyl-substituted pyridines. Examples include:
- 1-Methylpyridinium trifluoromethanesulfonate
- 1-Phenylpyridinium chloride
- 1-Phenylpyridinium bromide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phenyl group and a trifluoromethanesulfonate anion. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H10F3NO3S |
|---|---|
Molecular Weight |
305.27 g/mol |
IUPAC Name |
1-phenylpyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C11H10N.CHF3O3S/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
AFGCZOUMMMXAOH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















